molecular formula C8H18ClNO B6157145 3-(piperidin-3-yl)propan-1-ol hydrochloride CAS No. 184044-02-8

3-(piperidin-3-yl)propan-1-ol hydrochloride

Cat. No.: B6157145
CAS No.: 184044-02-8
M. Wt: 179.7
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Description

3-(Piperidin-3-yl)propan-1-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by a piperidine ring attached to a propanol chain, with a hydrochloride group enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-3-yl)propan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-piperidone.

    Reduction: 3-piperidone is reduced to 3-(piperidin-3-yl)propan-1-ol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Hydrochloride Formation: The resulting 3-(piperidin-3-yl)propan-1-ol is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

    Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(Piperidin-3-yl)propan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(piperidin-3-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cycrimine: A piperidine derivative used as an anticholinergic agent in the treatment of Parkinson’s disease.

    Biperiden: Another piperidine derivative with anticholinergic properties used to treat extrapyramidal disorders.

Uniqueness

3-(Piperidin-3-yl)propan-1-ol hydrochloride is unique due to its specific structural features and versatile reactivity, making it a valuable compound in various chemical and pharmaceutical applications. Its ability to undergo multiple types of chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in scientific research and industrial production.

Properties

CAS No.

184044-02-8

Molecular Formula

C8H18ClNO

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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